molecular formula C14H11N3O3S B1683961 Nocodazole CAS No. 31430-18-9

Nocodazole

Cat. No. B1683961
CAS RN: 31430-18-9
M. Wt: 301.32 g/mol
InChI Key: KYRVNWMVYQXFEU-UHFFFAOYSA-N
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Description

Nocodazole, also known as Oncodazole, is a rapidly-reversible inhibitor of microtubule . It binds to β-tubulin and disrupts microtubule assembly/disassembly dynamics, which prevents mitosis and induces apoptosis in tumor cells . It also inhibits Bcr-Abl, and activates CRISPR/Cas9 .


Synthesis Analysis

Nocodazole is used in cell synchronization protocols. The synchronization protocol by thymidine and nocodazole (Thy-Noc) treatment blocks cells in early mitosis, and release from Thy-Noc mediated arrest provides a synchronized cellular population suitable for G1 phase and S phase-entry studies .


Molecular Structure Analysis

Nocodazole has a molecular formula of C14H11N3O3S . It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Nocodazole primarily exerts its effects by binding to the β-tubulin subunits of microtubules and interfering with their polymerization dynamics . It also stimulates the expression of LATS2 which potently inhibits the Wnt signaling pathway by abrogating the interaction between the Wnt-dependent transcriptional co-factors beta-catenin and BCL9 .


Physical And Chemical Properties Analysis

Nocodazole has a molecular weight of 301.32 g/mol . It is a white powder . It is soluble in DMSO .

Scientific Research Applications

Cell Synchronization

Nocodazole is widely used in cell synchronization, a method that brings cultured cells at different phases of the cell cycle to the same stage . The synchronized cells progress through the phases of the cell cycle as a relatively uniform cohort, aiding in the understanding of the changes occurring during a particular phase . Nocodazole can be used to arrest an asynchronous culture of either suspension or adherent cells in G1/S or in G2/M .

Cell Cycle Study

Nocodazole plays a crucial role in studying the cell cycle. The cell cycle involves the division of one cell into two identical daughter cells, in a process termed “mitosis” and the stages a cell undergoes for this to happen are called “phases of the cell cycle” . Nocodazole can inhibit growth to produce cells with a G2-phase amount of DNA .

Gene and Protein Expression Study

Nocodazole is used in the study of gene and protein expression. A periodic gene expression pattern has been confirmed in different eukaryotic cells including yeast, primary human fibroblast, and immortal human HeLa cells . In order to detect and study these temporal changes in the transcriptomic and proteomic cells’ profile, it is imperative to use a synchronous population of cells .

Chemotherapy Research

Nocodazole has been used in chemotherapy research. Chemotherapy has been shown to modulate the global gene expression profile and cell cycle kinetics .

Cell Size Distribution Study

Nocodazole is used in the study of cell size distribution. Cells produced by a selective (i.e., non-whole-culture) method not only have a specific DNA content, but also have a narrow size distribution .

Cell Growth Inhibition

Nocodazole, an archetypal whole-culture synchronization method, can inhibit growth to produce cells with a G2-phase amount of DNA .

Safety And Hazards

Nocodazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects and damaging the unborn child .

properties

IUPAC Name

methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate
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InChI

InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19)
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InChI Key

KYRVNWMVYQXFEU-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3
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Molecular Formula

C14H11N3O3S
Record name NOCODAZOLE
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DSSTOX Substance ID

DTXSID9031800
Record name Nocodazole
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Molecular Weight

301.32 g/mol
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Physical Description

Nocodazole is a white powder. (NTP, 1992)
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Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 59 °F (NTP, 1992)
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Product Name

Nocodazole

CAS RN

31430-18-9
Record name NOCODAZOLE
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Melting Point

570 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [, , , , , ] Nocodazole is a well-established microtubule-destabilizing agent. It binds to β-tubulin, disrupting microtubule polymerization and dynamics. This disruption can lead to cell cycle arrest, specifically at the G2/M phase, by interfering with the formation of the mitotic spindle.

A: [, , , , ] Yes, research suggests that nocodazole can influence cellular processes independently of its microtubule-disrupting effects. For example, it has been shown to inhibit insulin-stimulated glucose transport in adipocytes at concentrations that do not significantly affect microtubule polymerization. Additionally, nocodazole has been reported to inhibit kinases, including ABL, c-KIT, BRAF, and MEK, which are involved in cell signaling pathways.

A: [] While the exact mechanism is not fully understood, nocodazole appears to directly affect glucose transporter function. In 3T3-L1 adipocytes, higher concentrations of nocodazole inhibited insulin-stimulated glucose uptake without preventing GLUT4 translocation to the cell surface. This suggests an effect on transporter activity itself rather than translocation.

A: [] Nocodazole exhibits high affinity for several cancer-related kinases, including ABL, c-KIT, BRAF, and MEK. Notably, it binds to the drug-resistant ABL(T315I) mutant. Docking simulations suggest that nocodazole's aminobenzimidazole moiety fits into the ATP binding sites of these kinases.

A: [] The molecular formula of nocodazole is C14H11N3O3S and its molecular weight is 301 Da.

ANone: While the provided research articles don't go into detail regarding specific spectroscopic data for nocodazole, such information can be found in resources like chemical databases and the compound's safety data sheet.

ANone: The provided research articles primarily focus on nocodazole's biological activity and don't provide specific information on its material compatibility or stability under various conditions.

ANone: Nocodazole is not known to possess catalytic properties. Its primary mode of action involves binding to tubulin and disrupting microtubule dynamics rather than catalyzing chemical reactions.

A: [, ] Yes, docking simulations have been performed to study the binding mode of nocodazole to kinases, specifically focusing on its interaction with the ATP binding site. These simulations provide insights into the structural basis of nocodazole's inhibitory activity against these kinases.

A: [] The low molecular weight of nocodazole (301 Da) suggests it could serve as a scaffold for developing more potent inhibitors. The aminobenzimidazole moiety has been identified as crucial for its interaction with kinases. Modifications to this and other parts of the molecule could potentially lead to derivatives with altered potency, selectivity, and pharmacological properties.

ANone: The provided research papers don't delve into specific details about nocodazole's formulation strategies or its stability under various conditions.

ANone: Specific information on SHE regulations surrounding nocodazole is not discussed in the provided research articles. As with all laboratory chemicals, appropriate handling, storage, and disposal procedures should be followed according to established safety guidelines and local regulations.

ANone: The provided research articles focus on the cellular and molecular effects of nocodazole and don't extensively cover its PK/PD properties like absorption, distribution, metabolism, and excretion (ADME).

A: [, , , , , ] Numerous in vitro studies have been conducted using various cell lines, including cancer cell lines, to investigate the effects of nocodazole on cell cycle progression, microtubule dynamics, signal transduction pathways, and apoptosis. Additionally, in vivo studies using animal models, such as the mouse footpad inoculation model for West Nile virus, have been conducted to investigate the role of microtubules in viral entry into the brain.

A: [, ] Resistance to nocodazole can arise through various mechanisms, including alterations in microtubule dynamics, mutations in tubulin, and upregulation of drug efflux pumps. Cross-resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids, can also occur.

ANone: The provided research doesn't focus on drug delivery and targeting strategies for nocodazole.

ANone: The research papers provided don't offer specific insights into biomarkers or diagnostics related to nocodazole treatment.

A: [, , , , , , ] Researchers employ a range of techniques to study nocodazole and its effects:* Flow Cytometry: This method is used to analyze cell cycle progression, identify cell populations in different phases, and assess apoptosis.* Immunofluorescence Microscopy: This technique visualizes microtubules and other cellular structures by labeling them with fluorescently tagged antibodies.* Western Blotting: This method allows for the detection and quantification of specific proteins, such as signaling molecules and cell cycle regulators, in cell lysates.* Real-time PCR: This technique quantifies gene expression levels, providing insights into the transcriptional regulation of genes involved in various cellular processes.

ANone: The provided research focuses on the biological effects of nocodazole and doesn't cover its environmental impact or degradation pathways.

ANone: The research papers provided do not explore the dissolution rate or solubility of nocodazole in various media.

ANone: The research articles provided don't detail the validation processes for specific analytical methods used in nocodazole research.

ANone: The provided research articles don't contain information on the quality control and assurance processes specific to nocodazole.

ANone: The research papers provided do not offer details on the immunogenicity of nocodazole or its potential to trigger immunological responses.

ANone: The research articles do not delve into interactions between nocodazole and drug transporters.

ANone: The research presented doesn't include specific information about nocodazole's influence on drug-metabolizing enzymes.

ANone: This set of research papers focuses on the biological activity of nocodazole and its use as a research tool, rather than its biocompatibility or biodegradability.

A: Researchers often use alternative microtubule-disrupting agents like vinblastine [], colchicine [, ], and taxol (paclitaxel) [, , ] to study microtubule dynamics and cell cycle progression. These agents have different mechanisms of action and effects on microtubule stability. The choice of agent depends on the specific research question being addressed.

ANone: The research articles provided do not address nocodazole's recycling or waste management aspects.

ANone: Specific research infrastructure and resources dedicated to nocodazole research are not discussed in the provided research articles.

A: [, , , ] Nocodazole research exemplifies cross-disciplinary collaboration, bridging:* Cell Biology: Understanding microtubule function, cell division, and intracellular trafficking.* Cancer Research: Exploring nocodazole's anticancer properties and resistance mechanisms.* Immunology: Investigating the role of microtubules in immune cell function and pathogen responses. * Virology: Studying viral entry mechanisms and the role of microtubules in viral infection.

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